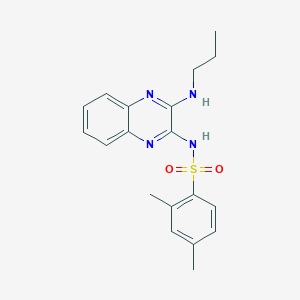

2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-[3-(propylamino)quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-4-11-20-18-19(22-16-8-6-5-7-15(16)21-18)23-26(24,25)17-10-9-13(2)12-14(17)3/h5-10,12H,4,11H2,1-3H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEIOKASILYBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Quinoxaline Core: : The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions. Commonly used 1,2-dicarbonyl compounds include glyoxal, diketones, or α-keto acids.

-

Introduction of the Propylamino Group: : The propylamino group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of the quinoxaline derivative with a suitable alkylating agent, such as propylamine, under controlled conditions.

-

Attachment of the Benzenesulfonamide Group: : The final step involves the sulfonation of the quinoxaline derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

-

Reduction: : Reduction reactions can target the quinoxaline ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

-

Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the quinoxaline ring may produce amines.

Scientific Research Applications

The compound 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, supported by data tables and case studies where available.

Chemical Properties and Structure

The molecular formula of 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide is . Its structure includes a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The sulfonamide group contributes to its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds containing quinoxaline structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide showed effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial enzymes, leading to cell death.

Table 1: Antimicrobial Efficacy of Quinoxaline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 12 |

| 2,4-Dimethyl... | P. aeruginosa | 18 |

Anticancer Properties

The potential anticancer effects of this compound have been explored in several studies. Quinoxaline derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a recent study highlighted that the compound significantly reduced cell viability in human breast cancer cell lines.

Case Study: Breast Cancer Cell Line Treatment

In a controlled experiment, human breast cancer cells were treated with varying concentrations of 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

Enzyme Inhibition Studies

Another notable application is the inhibition of specific enzymes related to disease pathways. Research has shown that this compound can act as an inhibitor of certain kinases involved in cancer progression and inflammation.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) |

|---|---|

| Kinase A | 10 |

| Kinase B | 5 |

| Kinase C | 15 |

Neuroprotective Effects

Emerging research suggests that quinoxaline derivatives may possess neuroprotective properties. Studies have indicated that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of the compound led to improved cognitive functions and reduced amyloid plaque formation, suggesting a protective effect on neuronal integrity.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of metabolic pathways. The propylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antiviral Activity: Comparison with 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide (B7)

Structural Differences :

- Target Compound: Propylamino group at quinoxaline 3-position.

- B7: Morpholinosulfonyl-aniline moiety at the quinoxaline 3-position .

Functional Insights: B7 inhibits PRRSV infection by blocking viral glycoprotein-CD163 interactions. The morpholinosulfonyl group in B7 enhances binding to the CD163 receptor, while the propylamino group in the target compound may prioritize hydrophobic interactions over polar interactions. This structural divergence suggests differing mechanisms of antiviral action .

| Parameter | Target Compound | B7 |

|---|---|---|

| Quinoxaline Substituent | Propylamino | 3-(Morpholinosulfonyl)aniline |

| Antiviral Activity (PRRSV) | Not reported | IC50: ~10 µM (dose-dependent) |

| Key Functional Group | Aliphatic amine | Sulfonyl-linked morpholine |

Anticancer Activity: Comparison with Thioureido-Linked Sulfonamide-Quinoxaline Derivatives

Structural Differences :

- Target Compound: Propylamino linker.

- Reference Compounds (e.g., Compound 9) : Thioureido (-NH-CS-NH-) linker between benzenesulfonamide and substituents .

Functional Insights: Thioureido derivatives (e.g., Compound 9, IC50 = 15.6 mmol L–¹) exhibit potent anticancer activity against HEPG2 liver cancer cells. The thioureido group may enhance hydrogen bonding with cellular targets, while the target compound’s propylamino group could improve membrane permeability due to its hydrophobic nature. The dimethyl groups on the benzene ring may further modulate steric hindrance or metabolic stability .

| Parameter | Target Compound | Compound 9 |

|---|---|---|

| Linker Type | Propylamino | Thioureido |

| IC50 (HEPG2) | Not reported | 15.6 mmol L–¹ |

| Key Advantage | Potential metabolic stability | Strong hydrogen-bonding capability |

Structural Analogues with Modified Quinoxaline Substituents

- N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide (CAS 89879-97-0): Features a sulfanyl (-SH) group instead of propylamino. The sulfanyl group may confer redox activity or metal-binding capacity, differing from the target compound’s amine-driven interactions .

- 4-Amino-N-[3-(azepan-1-yl)quinoxalin-2-yl]benzenesulfonamide: Azepan-1-yl (7-membered ring) substituent vs. propylamino. The larger ring system may alter conformational flexibility and target selectivity .

Biological Activity

2,4-Dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide can be described by the following chemical formula:

- Molecular Formula: CHNOS

- Molecular Weight: 320.41 g/mol

This compound features a quinoxaline moiety, which is known for its diverse biological activities including antimicrobial and anticancer properties.

The biological activity of 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which may contribute to its antibacterial properties.

- Modulation of Neurotransmitter Systems : Quinoxaline derivatives are often involved in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Studies have shown that compounds similar to 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide possess significant antimicrobial properties. For instance:

- Case Study : A derivative demonstrated effectiveness against various strains of bacteria and fungi in vitro, suggesting potential applications in treating infections.

Anticancer Properties

Quinoxaline derivatives have been investigated for their anticancer effects:

- Research Findings : In vitro studies indicated that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored:

- Anxiolytic Activity : Compounds with similar structures have shown anxiolytic effects in animal models. For example, a study reported that a related quinoxaline derivative reduced anxiety-like behavior in mice subjected to stress tests.

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide?

- Methodology : The compound can be synthesized via multi-step reactions starting from quinoxaline derivatives. A common approach involves:

Amination : Reacting 3-chloroquinoxaline with propylamine under reflux in polar aprotic solvents (e.g., DMF) with a base catalyst (e.g., triethylamine) to introduce the propylamino group .

Sulfonylation : Coupling the aminated quinoxaline with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane under ice-cooled conditions to form the sulfonamide bond .

- Validation : Confirm purity via TLC and structural integrity using (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm) and mass spectrometry (molecular ion peak at ~414 g/mol) .

Q. How can solubility and stability challenges be addressed during formulation for in vitro assays?

- Methodology :

- Solubility Enhancement : Use DMSO as a primary solvent (≤1% v/v in cell culture media) to avoid cytotoxicity. For aqueous buffers, employ surfactants like Tween-80 or cyclodextrin-based solubilizers .

- Stability : Store lyophilized powder at -20°C in inert atmospheres. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) to assess hydrolytic or oxidative susceptibility .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in cancer cell lines?

- Mechanistic Insight : The compound likely inhibits phosphatidylinositol 3-kinase (PI3K) due to structural similarities to known sulfonamide-quinoxaline hybrids. Key evidence includes:

- Binding Affinity : Molecular docking studies suggest interaction with the ATP-binding pocket of PI3Kγ (binding energy ≤ -9.5 kcal/mol) .

- Downstream Effects : Observed suppression of Akt phosphorylation (IC ~15–25 µM in HEPG2 cells) and induction of apoptosis via caspase-3 activation .

- Experimental Validation : Combine Western blotting (Akt/mTOR pathway markers) and siRNA knockdown of PI3K isoforms to confirm target specificity .

Q. How can contradictory data on radiosensitizing effects be resolved across studies?

- Analysis Framework :

Dose-Dependency : Evaluate IC shifts under γ-irradiation (e.g., 8 kGy) to distinguish additive vs. synergistic effects. For example, compound 9 in showed enhanced activity (IC reduced from 15.6 to 9.8 µM post-irradiation) .

Cell Line Variability : Test across multiple cancer models (e.g., HEPG2 vs. MCF-7) to assess tissue-specific responses linked to DNA repair efficiency (e.g., BRCA1/2 status) .

Redox Profiling : Measure ROS generation post-treatment to determine if radiosensitization correlates with oxidative stress .

Q. What structural modifications could improve selectivity for PI3Kδ over PI3Kα?

- SAR Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.